4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide

Description

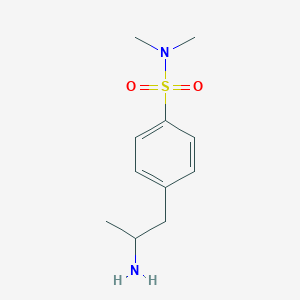

4-(2-Aminopropyl)-N,N-dimethylbenzenesulfonamide (CAS: 57580-63-9) is a sulfonamide derivative characterized by a benzene ring substituted with a dimethylsulfonamide group and a 2-aminopropyl chain at the para position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aminopropyl side chain and electron-withdrawing effects from the sulfonamide group.

Properties

Molecular Formula |

C11H18N2O2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C11H18N2O2S/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3/h4-7,9H,8,12H2,1-3H3 |

InChI Key |

DBYIEESZVDLHBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with 2-aminopropyl derivatives under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions in an organic solvent . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter release, influencing the levels of dopamine, norepinephrine, and serotonin in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide with related compounds:

Key Observations:

- However, the ethoxy group in 19d introduces polarity, which may enhance solubility .

Biological Activity

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both an amino group and a sulfonamide moiety, which are crucial for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

- Functional Groups : Amino group (-NH2), dimethyl group (-N(CH3)2), and sulfonamide group (-SO2NH).

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets such as proteins and nucleic acids. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exhibiting antibacterial properties.

Enzyme Inhibition

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

- Antitumor Activity : Research indicates that similar sulfonamide derivatives exhibit selective inhibition of histone deacetylases (HDACs), which play a role in cancer cell proliferation.

Biological Activity Data

| Activity Type | IC50 Value | Target | Reference |

|---|---|---|---|

| Antibacterial | 50 µM | Dihydropteroate synthase | |

| Antitumor | 95.48 nM | HDAC3 | |

| Anticonvulsant | ED50 1.7 mg/kg | Maximal electroshock-induced seizures |

Case Study 1: Antitumor Activity

In a study investigating the effects of related compounds on cancer cell lines, it was found that derivatives similar to this compound exhibited significant antiproliferative effects against various tumor cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These compounds demonstrated IC50 values in the low micromolar range, indicating their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anticonvulsant Properties

Another study explored the anticonvulsant properties of structurally related sulfonamides. The results showed that these compounds effectively reduced seizure activity in animal models, with significant improvements noted in electroshock tests. The mechanism was hypothesized to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.